![molecular formula C14H19NO5 B14389777 Diethyl [(3-hydroxyanilino)methyl]propanedioate CAS No. 89984-92-9](/img/structure/B14389777.png)
Diethyl [(3-hydroxyanilino)methyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [(3-hydroxyanilino)methyl]propanedioate is an organic compound that belongs to the class of esters It is derived from propanedioic acid and features a hydroxyanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl [(3-hydroxyanilino)methyl]propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl malonate acts as a nucleophile and reacts with the electrophilic alkyl halide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [(3-hydroxyanilino)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various ester and amide derivatives
Applications De Recherche Scientifique
Diethyl [(3-hydroxyanilino)methyl]propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of diethyl [(3-hydroxyanilino)methyl]propanedioate involves its interaction with specific molecular targets and pathways. The hydroxyanilino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The ester groups can undergo hydrolysis to release active intermediates that exert various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl [(3-hydroxyanilino)methyl]propanedioate.
Dimethyl malonate: Similar in structure but with methyl ester groups instead of ethyl.
Ethyl acetoacetate: Another ester used in similar synthetic applications
Uniqueness
This compound is unique due to the presence of the hydroxyanilino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Numéro CAS |
89984-92-9 |
|---|---|
Formule moléculaire |
C14H19NO5 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
diethyl 2-[(3-hydroxyanilino)methyl]propanedioate |
InChI |
InChI=1S/C14H19NO5/c1-3-19-13(17)12(14(18)20-4-2)9-15-10-6-5-7-11(16)8-10/h5-8,12,15-16H,3-4,9H2,1-2H3 |
Clé InChI |
KDAFSWYSLGICMP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CNC1=CC(=CC=C1)O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



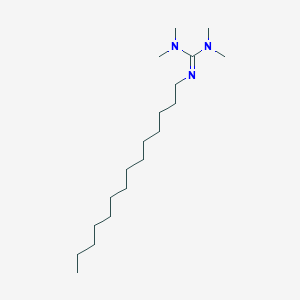

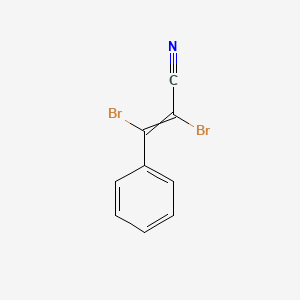
![Methyl 3-{[4-(2-nitroprop-1-en-1-yl)phenyl]sulfanyl}propanoate](/img/structure/B14389717.png)
![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
![1-[3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14389730.png)


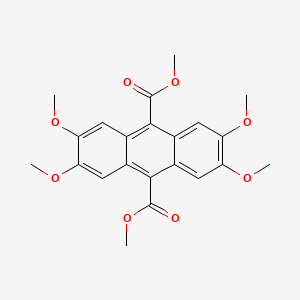
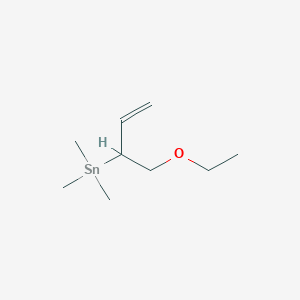

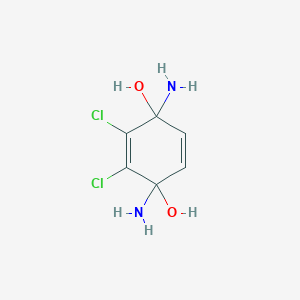
![1H-3-Benzazepine, 2,3,4,5-tetrahydro-1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B14389756.png)
